N-(2-methoxyethyl)oxolan-3-amine
Overview
Description
Scientific Research Applications
Manganese(II) Complexes and Magnetism
N-(2-methoxyethyl)oxolan-3-amine is used in the synthesis of manganese(II) complexes with varied ligands. These complexes have been studied for their structural characteristics and magnetic properties. The ether oxygen atom in some of these complexes does not coordinate to the Mn(II) center, influencing the magnetic interactions. The complexes show a range of magnetic behaviors, from antiferromagnetic to weak ferromagnetic interactions, making them relevant in magnetism research (Wu et al., 2004).
Fluid Phase Equilibria in Reactive Mixtures
The study of amines, including this compound, in mixtures with water and carbon dioxide is crucial for understanding their behavior in various industrial processes, such as gas absorption in carbon capture technologies. The modeling of these amines using statistical associating fluid theory helps in accurately predicting the fluid phase behavior of these systems, which is essential for designing and optimizing industrial processes (Mac Dowell et al., 2011).
Synthesis of δ-Aminolevulinic Acid
This compound plays a role in the electrochemical oxidation method used for introducing oxo groups into cyclic amines. This method has applications in the synthesis of biologically significant compounds like δ-aminolevulinic acid, which is an intermediate in chlorophyll biosynthesis. This demonstrates its utility in biochemical synthesis and agricultural applications (Matsumura et al., 1994).
Biocatalysis in Agrochemical Manufacturing
This compound is involved in biocatalytic processes for synthesizing chiral amines used in agrochemicals. A notable example is the high-productivity biocatalytic process for synthesizing (S)-methoxyisopropylamine, an important component in certain herbicides. This showcases its role in enzyme and reaction engineering for producing specific enantiomers in agrochemical manufacturing (Matcham et al., 1999).
Amine Degradation in CO2 Capture
In the context of post-combustion CO2 capture, the study of amine degradation, including compounds like this compound, is critical. Understanding the degradation processes due to factors like heat and various gases can inform the development of more stable and efficient CO2 absorption systems. This research is vital for advancing carbon capture technologies (Gouedard et al., 2012).
Safety and Hazards
properties
IUPAC Name |
N-(2-methoxyethyl)oxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-5-3-8-7-2-4-10-6-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJGMQSKZSFBRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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